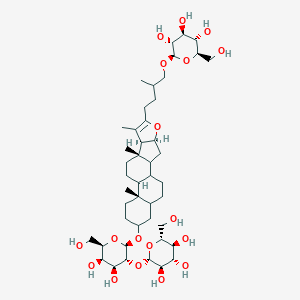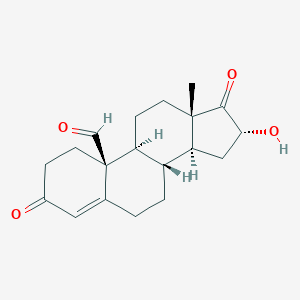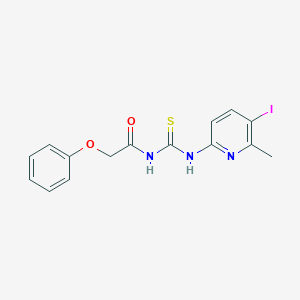![molecular formula C18H19ClN2O2 B238224 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)
2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that is involved in cell division and is overexpressed in many cancers. MLN8054 has been shown to inhibit the growth of cancer cells and is being studied as a potential treatment for cancer.
Mécanisme D'action
2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide inhibits Aurora A kinase, which is involved in cell division. Aurora A kinase is overexpressed in many cancers, and its inhibition can lead to cell death. 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide has been shown to induce mitotic arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide has been shown to have several biochemical and physiological effects. It induces mitotic arrest and apoptosis in cancer cells. It also inhibits the growth of cancer cells in vitro and in vivo. 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide has been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized. It has been extensively studied in preclinical models of cancer, and its mechanism of action is well understood. However, 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide also has some limitations for lab experiments. It is not selective for Aurora A kinase and can inhibit other kinases. It also has poor solubility and bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide. One direction is the development of more selective inhibitors of Aurora A kinase. Another direction is the study of 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide in combination with other cancer treatments, such as immunotherapy. The development of more effective formulations of 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide with improved solubility and bioavailability is also an area of future research. Finally, the study of 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide in clinical trials to determine its safety and efficacy in humans is an important area of future research.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide involves several steps. The first step is the synthesis of 4-methylbenzamide from 4-methylbenzoic acid. The second step is the synthesis of 4-(isobutyrylamino)phenyl)boronic acid from 4-aminophenylboronic acid and isobutyryl chloride. The final step is the coupling of 4-(isobutyrylamino)phenyl)boronic acid and 4-methylbenzamide using palladium-catalyzed cross-coupling reactions to form 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide.
Applications De Recherche Scientifique
2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide has been studied extensively in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide has also been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy. Clinical trials are underway to study the safety and efficacy of 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide in humans.
Propriétés
Nom du produit |
2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide |
|---|---|
Formule moléculaire |
C18H19ClN2O2 |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
2-chloro-4-methyl-N-[4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-11(2)17(22)20-13-5-7-14(8-6-13)21-18(23)15-9-4-12(3)10-16(15)19/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Clé InChI |
PXMXXHNOUDTDJV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)Cl |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)

![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)



![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)
![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)
